molecular formula C10H8BrNO B1371682 7-Bromo-4-methoxyquinoline CAS No. 1065092-89-8

7-Bromo-4-methoxyquinoline

Cat. No.: B1371682
CAS No.: 1065092-89-8
M. Wt: 238.08 g/mol
InChI Key: NBSFJOSQRAIZHB-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 7th position and a methoxy group at the 4th position on the quinoline ring. Quinolines and their derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-methoxyquinoline typically involves the bromination of 4-methoxyquinoline. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the 7th position of the quinoline ring. The reaction is usually carried out in the presence of a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like chloroform or carbon tetrachloride under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches such as microwave-assisted synthesis and solvent-free conditions are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-methoxyquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Bromo-4-methoxyquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-4-methoxyquinoline involves its interaction with various molecular targets. The bromine atom and methoxy group contribute to its binding affinity and specificity towards certain enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby modulating signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 7-Bromo-4-methoxyquinoline exhibits unique properties due to the specific positioning of the bromine and methoxy groups. This positioning influences its reactivity, binding affinity, and biological activity. For example, 4-Bromo-7-methoxyquinoline may have different electronic and steric effects, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

7-bromo-4-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-4-5-12-9-6-7(11)2-3-8(9)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSFJOSQRAIZHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CC(=CC2=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670377
Record name 7-Bromo-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1065092-89-8
Record name 7-Bromo-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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